B-(2-methylbenzo[b]thien-5-yl)boronic acid
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Overview
Description
B-(2-methylbenzo[b]thien-5-yl)boronic acid is an organoboron compound with the molecular formula C9H9BO2S. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(2-methylbenzo[b]thien-5-yl)boronic acid typically involves the reaction of 2-methylbenzo[b]thiophene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-methylbenzo[b]thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
B-(2-methylbenzo[b]thien-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Phenols: Formed through oxidation reactions.
Substituted Thiophenes: Formed through substitution reactions.
Scientific Research Applications
B-(2-methylbenzo[b]thien-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for B-(2-methylbenzo[b]thien-5-yl)boronic acid involves its participation in Suzuki-Miyaura cross-coupling reactions. In this process, the boronic acid group undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is highly efficient and allows for the formation of complex biaryl structures under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thien-2-ylboronic acid: Similar structure but lacks the methyl group at the 2-position.
2-Methylbenzothiazole-5-boronic acid: Contains a benzothiazole ring instead of a benzothiophene ring.
2-Naphthylboronic acid: Contains a naphthalene ring instead of a benzothiophene ring.
Uniqueness
B-(2-methylbenzo[b]thien-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the 2-methylbenzo[b]thiophene moiety. This combination allows for unique reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C9H9BO2S |
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Molecular Weight |
192.05 g/mol |
IUPAC Name |
(2-methyl-1-benzothiophen-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BO2S/c1-6-4-7-5-8(10(11)12)2-3-9(7)13-6/h2-5,11-12H,1H3 |
InChI Key |
WLYNJXBZEAGRNK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC(=C2)C)(O)O |
Origin of Product |
United States |
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